molecular formula C18H23ClINO2 B13427172 (1R,2R,3R,5S)-8-[(E)-3-iodoprop-2-enyl]-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride

(1R,2R,3R,5S)-8-[(E)-3-iodoprop-2-enyl]-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride

Cat. No.: B13427172
M. Wt: 447.7 g/mol
InChI Key: DEOMPMYBJMSAFD-PUFBUJNNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2R,3R,5S)-8-[(E)-3-iodoprop-2-enyl]-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride is a complex organic compound with a unique structure. It contains an azabicyclo[3.2.1]octane core, which is a bicyclic structure with nitrogen, and various functional groups including an iodopropenyl group and a carboxylic acid group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,3R,5S)-8-[(E)-3-iodoprop-2-enyl]-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include:

  • Formation of the azabicyclo[3.2.1]octane core through a cyclization reaction.
  • Introduction of the 4-methylphenyl group via a Friedel-Crafts alkylation.
  • Addition of the iodopropenyl group through a halogenation reaction.
  • Final conversion to the hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for certain steps, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1R,2R,3R,5S)-8-[(E)-3-iodoprop-2-enyl]-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups.

    Substitution: The iodopropenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while substitution could introduce an azide or a thiol group.

Scientific Research Applications

(1R,2R,3R,5S)-8-[(E)-3-iodoprop-2-enyl]-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: It may be used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism by which (1R,2R,3R,5S)-8-[(E)-3-iodoprop-2-enyl]-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as receptors or enzymes, and modulate their activity. This interaction can lead to changes in cellular signaling pathways and ultimately affect biological processes.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2R,3R,5S)-8-[(E)-3-bromoprop-2-enyl]-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride
  • (1R,2R,3R,5S)-8-[(E)-3-chloroprop-2-enyl]-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride

Uniqueness

The presence of the iodopropenyl group in (1R,2R,3R,5S)-8-[(E)-3-iodoprop-2-enyl]-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride makes it unique compared to its bromine and chlorine analogs. This iodine atom can participate in unique chemical reactions and interactions, potentially leading to different biological activities and applications.

Properties

Molecular Formula

C18H23ClINO2

Molecular Weight

447.7 g/mol

IUPAC Name

(1R,2R,3R,5S)-8-[(E)-3-iodoprop-2-enyl]-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C18H22INO2.ClH/c1-12-3-5-13(6-4-12)15-11-14-7-8-16(17(15)18(21)22)20(14)10-2-9-19;/h2-6,9,14-17H,7-8,10-11H2,1H3,(H,21,22);1H/b9-2+;/t14-,15-,16+,17+;/m0./s1

InChI Key

DEOMPMYBJMSAFD-PUFBUJNNSA-N

Isomeric SMILES

CC1=CC=C(C=C1)[C@@H]2C[C@@H]3CC[C@H]([C@@H]2C(=O)O)N3C/C=C/I.Cl

Canonical SMILES

CC1=CC=C(C=C1)C2CC3CCC(C2C(=O)O)N3CC=CI.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.